molecular formula C25H46ClN B14549703 N-Benzyl-N,N-dihexylhexan-1-aminium chloride CAS No. 62017-60-1

N-Benzyl-N,N-dihexylhexan-1-aminium chloride

Cat. No.: B14549703
CAS No.: 62017-60-1
M. Wt: 396.1 g/mol
InChI Key: TVLWUEFMJYTXBV-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dihexylhexan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C25H46ClN. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dihexylhexan-1-aminium chloride typically involves the quaternization of N,N-dihexylhexan-1-amine with benzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

  • Dissolve N,N-dihexylhexan-1-amine in acetonitrile.
  • Add benzyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Cool the reaction mixture and filter off any precipitated by-products.
  • Concentrate the filtrate under reduced pressure to obtain the crude product.
  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with efficient mixing and temperature control. The purification process may involve additional steps such as solvent extraction and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dihexylhexan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction Reactions: The quaternary ammonium group can be reduced to form tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium bromide or potassium iodide in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution Reactions: N-Benzyl-N,N-dihexylhexan-1-aminium bromide or iodide.

    Oxidation Reactions: Benzaldehyde or benzoic acid.

    Reduction Reactions: N-Benzyl-N,N-dihexylhexan-1-amine.

Scientific Research Applications

N-Benzyl-N,N-dihexylhexan-1-aminium chloride has several scientific research applications, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dihexylhexan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This property makes it effective as a surfactant and antimicrobial agent. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.

    Cetyltrimethylammonium chloride: A quaternary ammonium compound used as a surfactant and antiseptic.

    Dodecylbenzenesulfonic acid: An anionic surfactant with similar applications in cleaning agents.

Uniqueness

N-Benzyl-N,N-dihexylhexan-1-aminium chloride is unique due to its specific alkyl chain length and benzyl group, which confer distinct physicochemical properties. These properties make it particularly effective in certain applications, such as phase transfer catalysis and antimicrobial formulations, where other similar compounds may not perform as well.

Properties

CAS No.

62017-60-1

Molecular Formula

C25H46ClN

Molecular Weight

396.1 g/mol

IUPAC Name

benzyl(trihexyl)azanium;chloride

InChI

InChI=1S/C25H46N.ClH/c1-4-7-10-16-21-26(22-17-11-8-5-2,23-18-12-9-6-3)24-25-19-14-13-15-20-25;/h13-15,19-20H,4-12,16-18,21-24H2,1-3H3;1H/q+1;/p-1

InChI Key

TVLWUEFMJYTXBV-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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